molecular formula C6H12O6 B8758972 D-Psicose

D-Psicose

货号: B8758972
分子量: 180.16 g/mol
InChI 键: LKDRXBCSQODPBY-JDJSBBGDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D- psicose (C₆H₁₂O₆),也称为D-阿洛酮糖,是一种天然但罕见的酮己糖。它与葡萄糖和果糖等常见单糖具有相同的经验式。 D- psicose 的独特之处在于它与果糖在 3 位的差向异构关系 。虽然它在某些食物中自然存在于少量,但它作为一种低热量甜味剂受到关注,被主要的商业食品和饮料制造商使用。

准备方法

合成路线::

  • D- psicose 可以通过多种方法合成,包括酶促过程和化学转化。
  • 使用 D- 塔格糖-3-差向异构酶 (DTE) 对 D- 果糖进行酶促转化,会导致 D- psicose 的形成。
  • 化学合成涉及在 C-3 位对 D- 果糖进行选择性差向异构化。
工业生产::
  • D- psicose 的商业化生产涉及对来自玉米或其他来源的 D- 果糖进行酶促转化。
  • DTE 酶在工业规模上催化 D- 果糖转化为 D- psicose。

化学反应分析

Thermal Degradation in Caramelization and Maillard Reactions

D-Psicose undergoes degradation under high-temperature conditions, with kinetics influenced by pH and heating duration:

  • Caramelization : At 100°C for 24 hours, solutions at pH 11.0 retained only 15.2% of initial this compound after 2 hours, accompanied by rapid browning and pH reduction. Residual ratios at neutral pH (6.5) were ≈70% .

  • Maillard Reaction : With glycine (0.05 M each), this compound degradation at pH 11.0 occurred 4× faster than at pH 4.0. Browning intensity increased linearly under alkaline conditions, correlating with acid formation .

Comparative Stability vs. Other Hexoses

SugarResidual Ratio (pH 11.0, 2 hours)Browning Intensity (A420 nm)
This compound15.2%1.8
D-Fructose14.5%2.1
D-Glucose12.7%2.3
Data sourced from equimolar glycine mixtures at 100°C .

Enzymatic Epimerization Pathways

This compound is biosynthesized via thermodynamically driven enzymatic cascades:

  • E. coli Pathway : Converts D-glucose to this compound through phosphorylation, epimerization (via AlsE enzyme), and dephosphorylation. AlsE catalyzes fructose 6-phosphate (F6P) to psicose 6-phosphate (P6P), achieving ≈90% yield under optimized conditions .

  • Reverse Activity : AlsE also assimilates this compound into central metabolism by reversing this reaction, highlighting bidirectional functionality .

Key Thermodynamic Parameters

Reaction StepΔG'° (kJ/mol)Enzyme Involved
F6P → P6P (epimerization)-8.2AlsE
P6P → this compound (dephosphorylation)-15.4Phosphatase

Borate Complexation for Isolation

Borate ions selectively bind this compound, enabling separation from fructose mixtures:

  • Complex Structure : Forms α-D-psicofuranose-cis -C3,4 diol borate in dimethyl sulfoxide (DMSO), confirmed via ¹H NMR (δ = 3.6 ppm) and gCOSY spectroscopy .

  • Binding Affinity : Psicose-borate complexes exhibit stronger stability (Kd ≈ 10⁻⁴ M) than fructose-borate complexes (Kd ≈ 10⁻³ M), enabling chromatographic separation .

Solubility and Stability in Solvents

This compound’s solubility varies significantly across solvents, impacting reaction design:
Solubility at 298.15 K (g/g solvent)

SolventSolubility
Methanol0.412
Ethanol0.287
Acetone0.105
Acetonitrile0.032
Data modeled using the NRTL equation .

Thermogravimetric analysis (TGA) confirms decomposition begins at 160°C, preceding melting (58–109°C) .

pH-Dependent Stability in Food Matrices

This compound degradation correlates with food alkalinity and processing methods:

  • Acidic Foods (pH 4.0) : Stable in fig jam and nori-tsukudani (≤5% loss after 12 months) .

  • Alkaline Foods (pH 9.0–11.0) : Meringue showed 40–60% this compound loss during baking due to Maillard-driven degradation .

Long-Term Stability and Byproduct Formation

Heating this compound at 100°C for 24 hours generates:

  • Organic Acids : Formic, acetic, and levulinic acids (pH reduction from 11.0 to 8.2) .

  • Furan Derivatives : Hydroxymethylfurfural (HMF) detected via HPLC at 0.8–1.2 mM concentrations .

This compound’s reactivity is defined by its susceptibility to thermal degradation, enzymatic interconversion, and selective borate interactions. These properties necessitate precise control of pH, temperature, and solvent systems in industrial applications. Ongoing research focuses on stabilizing this compound in neutral and alkaline foods while optimizing enzymatic yields for scalable production.

科学研究应用

Nutritional Applications

D-Psicose is recognized for its low energy value, approximately 0.3% that of sucrose, making it an attractive alternative sweetener for calorie-restricted diets. It provides about 70% of the sweetness of sucrose without contributing significantly to caloric intake .

Table 1: Nutritional Comparison of this compound and Sucrose

PropertyThis compoundSucrose
Relative Sweetness70%100%
Energy Value0.3%100%

Blood Glucose Regulation

Research indicates that this compound can effectively suppress postprandial blood glucose levels, particularly in individuals with borderline diabetes. In a clinical study involving 26 subjects, those consuming this compound experienced significantly lower blood glucose levels at 30 and 60 minutes post-meal compared to control groups .

Case Study: Blood Glucose Suppression

  • Participants: 26 adults (including borderline diabetes patients)
  • Intervention: Single ingestion of 5 g this compound with a standard meal
  • Results: Significant reduction in blood glucose levels (p<0.01) at 30 and 60 minutes post-consumption.

Weight Management and Fat Accumulation

Long-term studies in rats indicate that this compound can lead to lower body weight gain and reduced intra-abdominal fat accumulation compared to sucrose . This suggests potential applications in weight management products.

Table 2: Effects of this compound on Body Weight in Rats

ParameterThis compound GroupSucrose Group
Final Body Weight (g)LowerHigher
Intra-abdominal Fat Weight (g)Significantly LowerHigher

Functional Food Ingredient

This compound has been explored as a functional food ingredient due to its antioxidant properties and ability to enhance food texture and flavor. Studies suggest that it can improve gelling behavior and stability in processed foods .

Biotechnological Production

Advancements in biotechnology have enabled efficient production methods for this compound. Research has demonstrated the use of genetically modified E. coli strains to produce this compound from D-glucose through a series of enzymatic reactions, achieving significant yields . This method presents a sustainable alternative to traditional chemical synthesis.

Safety and Toxicology Studies

Long-term toxicity studies have shown that this compound is safe for consumption, with no significant adverse effects observed in rats over extended periods . The compound is classified as having low toxicity, making it suitable for use as a food additive.

作用机制

  • D- psicose 的代谢程度很低,并以未改变的形式排泄。
  • 它抑制胃肠道中的酶(α- 葡萄糖苷酶、α- 淀粉酶、麦芽糖酶、蔗糖酶),影响淀粉和二糖的代谢。
  • 涉及的分子靶点和途径仍在研究中。

相似化合物的比较

    独特性: D- psicose 的稀有性和独特的差向异构化使其与众不同。

    类似化合物: 其他酮己糖(例如,D- 果糖、D- 山梨糖),但没有一个与它的特定性质相匹配。

属性

分子式

C6H12O6

分子量

180.16 g/mol

IUPAC 名称

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1

InChI 键

LKDRXBCSQODPBY-JDJSBBGDSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

手性 SMILES

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O

规范 SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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